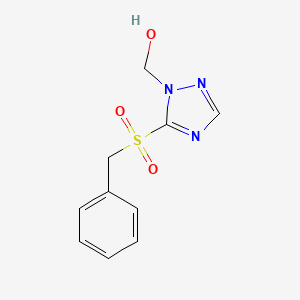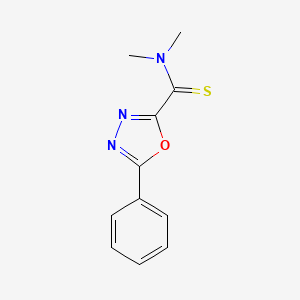![molecular formula C12H18N2O2 B12912172 (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol CAS No. 388076-96-8](/img/structure/B12912172.png)
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a benzylamino group attached to the second carbon and two hydroxyl groups on the third and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting pyrrolidine with benzylamine under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation reactions to introduce hydroxyl groups at the desired positions on the pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.
Reduction Products: Modified pyrrolidine derivatives with reduced functional groups.
Substitution Products: Compounds with different functional groups replacing the benzylamino group.
Scientific Research Applications
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S)-2-[(methylamino)methyl]pyrrolidine-3,4-diol: Similar structure but with a methylamino group instead of a benzylamino group.
(2R,3R,4S)-2-[(ethylamino)methyl]pyrrolidine-3,4-diol: Similar structure but with an ethylamino group instead of a benzylamino group.
Uniqueness
The uniqueness of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol lies in its specific chiral configuration and the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
388076-96-8 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)7-13-6-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11+,12-/m1/s1 |
InChI Key |
SXQQUIDMNYCBEU-GRYCIOLGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)CNCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CNCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



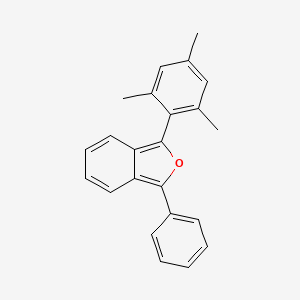

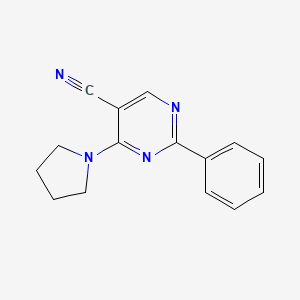

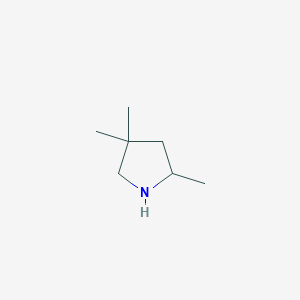
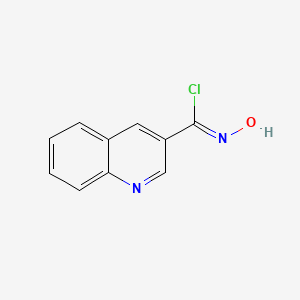
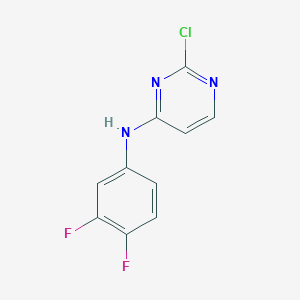
![1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one](/img/structure/B12912135.png)
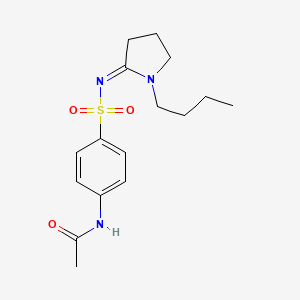
![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12912142.png)
![Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane](/img/structure/B12912166.png)
